molecular formula C13H16N4O2S B4170509 2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE

2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE

Cat. No.: B4170509
M. Wt: 292.36 g/mol
InChI Key: VMZDXSJOQZYWHM-UHFFFAOYSA-N
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Description

2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE typically involves the reaction of 5-ethyl-4H-1,2,4-triazole-3-thiol with N-(4-methoxyphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as transition metal complexes can also enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. This inhibition can disrupt essential biological processes in microorganisms, leading to their death. In cancer cells, the compound can interfere with cell division and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-3-thiol
  • 2-[(4-methoxyphenyl)thio]-1H-1,2,4-triazole-3-thiol
  • 4-[(4-methoxyphenyl)thio]-1H-1,2,4-triazole-3-thiol

Uniqueness

2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE is unique due to the presence of both the triazole and methoxyphenyl groups, which confer specific biological activities and chemical reactivity. The combination of these functional groups allows for a wide range of applications and makes it a versatile compound in scientific research .

Properties

IUPAC Name

2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-3-11-15-13(17-16-11)20-8-12(18)14-9-4-6-10(19-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZDXSJOQZYWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE
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2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE
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2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE
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2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE
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2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE
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2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE

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